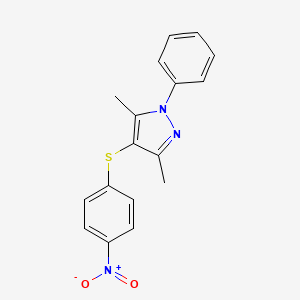

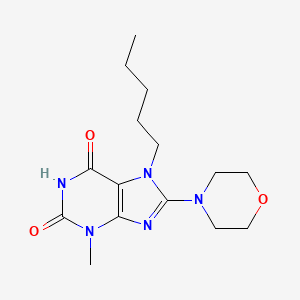

![molecular formula C9H11N3O5 B2536100 N-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine CAS No. 314032-44-5](/img/structure/B2536100.png)

N-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine” is a chemical compound . It is a derivative of barbituric acid .

Synthesis Analysis

This compound was synthesized by 5-acetyl-1,3-dimethyl-barbituric acid and p-methyl isonitrosophenylhydrazine .Molecular Structure Analysis

The molecular and crystal structures of this compound were determined by single crystal X-ray analysis . It belongs to the triclinic system P-1 space group . In the molecular structure, the intramolecular N–H···O and N–H···N hydrogen bonds enclose S (6) ring motifs .Chemical Reactions Analysis

In the crystal structure, the intermolecular C–H···O and O–H···O hydrogen bonds link the molecules into centrosymmetric dimers, enclosing R 22 (10) and R 44 (10) ring motifs . These may be effective in the stabilization of the structure .Applications De Recherche Scientifique

Methylglyoxal and Glycine Derivatives in Biological Systems

Methylglyoxal (MG) is a reactive alpha-oxoaldehyde that interacts with glycine among other amino acids, forming advanced glycation end-products (AGEs) with implications in diabetes and neurodegenerative diseases. MG is present in food and biological systems, and its accumulation is linked to fasting, metabolic disorders, and defects in detoxification processes. Its quantification in biological samples can be performed using various chromatographic methods after derivatization into more stable compounds (Nemet, Varga-Defterdarović, & Turk, 2006).

Glycine Betaine Synthesis and Osmoprotection

Glycine betaine, synthesized from glycine through methylation, serves as an important osmoprotectant and is synthesized in response to abiotic stresses. The biosynthetic pathway involves N-methyltransferases that catalyze the methylation reactions of glycine, sarcosine, and dimethylglycine, highlighting the metabolic versatility and adaptive responses of organisms to environmental stresses (Waditee et al., 2003).

Chemical Synthesis and Reactions

N-(Porphyrin-2-ylmethyl)glycine, a compound related to the structural class of the molecule , demonstrates the utility of such compounds in synthetic chemistry, particularly in the synthesis of novel dyads with potential applications in materials science and photodynamic therapy (Silva et al., 2006).

Analytical Methods for Glycation Endproducts

Chromatographic assays have been developed for the quantification of AGEs derived from methylglyoxal, glyoxal, and 3-deoxyglucosone, providing insights into the molecular mechanisms underlying glycative stress and its implications for human health (Ahmed & Thornalley, 2002).

Propriétés

IUPAC Name |

2-[(4-hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)methylideneamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O5/c1-11-7(15)5(3-10-4-6(13)14)8(16)12(2)9(11)17/h3,15H,4H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTNQJRTFAUTML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)C=NCC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

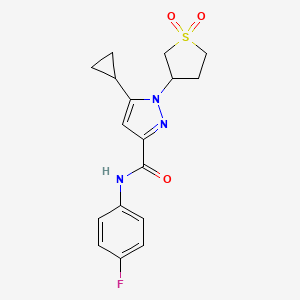

![2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2536022.png)

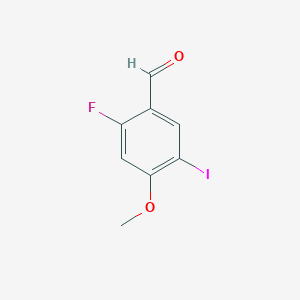

![4-bromo-1H,2H,3H-pyrrolo[2,3-c]pyridine](/img/structure/B2536025.png)

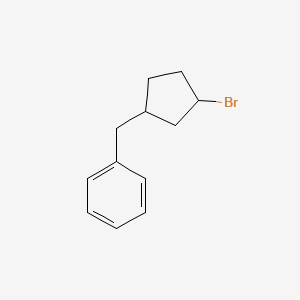

![(E)-2-Cyano-N-cyclopropyl-3-(7-methylimidazo[1,2-a]pyridin-3-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamide](/img/structure/B2536027.png)

![2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-4-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2536031.png)

![6-(2-pyridinyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2536032.png)

![2-[(3-Bromo-4-methylanilino)methyl]benzenol](/img/structure/B2536034.png)